molecular formula C26H24N2O7 B3937312 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-oxo-5-[(4-phenoxyphenyl)amino]pentanoate

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-oxo-5-[(4-phenoxyphenyl)amino]pentanoate

Cat. No. B3937312
M. Wt: 476.5 g/mol
InChI Key: NRGJJKWQVMSLEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-oxo-5-[(4-phenoxyphenyl)amino]pentanoate is a chemical compound that has been widely researched for its potential applications in scientific research. This compound is also known as MNPOPP and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MNPOPP is not fully understood. However, it has been suggested that MNPOPP may exert its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. MNPOPP has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
MNPOPP has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, MNPOPP has been shown to have anti-inflammatory and antioxidant effects. MNPOPP has also been shown to have neuroprotective properties, and it has been suggested as a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using MNPOPP in lab experiments is its potent anti-cancer properties. MNPOPP has been shown to be effective against a range of cancer cell lines, and it has the potential to be developed into a new cancer therapy. However, one of the limitations of using MNPOPP in lab experiments is its complex synthesis method, which can make it difficult to produce large quantities of the compound.

Future Directions

There are several future directions for research on MNPOPP. One area of research is in the development of new cancer therapies. MNPOPP has shown promise as a potential candidate for the development of new cancer therapies, and further research is needed to explore its potential in this area. Another area of research is in the development of new neuroprotective agents. MNPOPP has been shown to have neuroprotective properties, and it has the potential to be developed into a new treatment for neurodegenerative diseases. Finally, research is needed to explore the potential of MNPOPP in other areas, such as anti-inflammatory and antioxidant therapies.
Conclusion
In conclusion, MNPOPP is a chemical compound that has been widely researched for its potential applications in scientific research. MNPOPP has been shown to have potent anti-cancer properties, and it has the potential to be developed into a new cancer therapy. MNPOPP also has a range of biochemical and physiological effects, including anti-inflammatory and neuroprotective properties. While there are limitations to using MNPOPP in lab experiments, such as its complex synthesis method, further research is needed to explore its potential in a range of applications.

Scientific Research Applications

MNPOPP has been widely researched for its potential applications in scientific research. One of the primary research areas for MNPOPP is in the field of cancer research. MNPOPP has been shown to have potent anti-cancer properties, and it has been suggested as a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 5-oxo-5-(4-phenoxyanilino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O7/c1-18-10-11-19(16-23(18)28(32)33)24(29)17-34-26(31)9-5-8-25(30)27-20-12-14-22(15-13-20)35-21-6-3-2-4-7-21/h2-4,6-7,10-16H,5,8-9,17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGJJKWQVMSLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)CCCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 5-oxo-5-[(4-phenoxyphenyl)amino]pentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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